
2-((1-ベンジルピペリジン-4-イル)メチレン)-5,6-ジメトキシ-2,3-ジヒドロ-1H-インデン-1-オン
概要
説明
科学的研究の応用
Cognitive Enhancement and Alzheimer's Disease
One of the primary applications of this compound is in the development of treatments for Alzheimer's disease. It has been identified as a related impurity of Donepezil, an acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's disease. Research indicates that compounds structurally related to Donepezil can exhibit similar or enhanced cognitive-enhancing properties. Studies have shown that these compounds can improve cognitive function by increasing acetylcholine levels in the brain, thus aiding memory and learning processes .
Antidementive Properties
The compound has been studied for its potential antidementive effects. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its concentration in synaptic clefts. This action is crucial for improving synaptic transmission in neurodegenerative conditions .
Anti-diabetic Potential
Recent investigations have explored the anti-diabetic properties of this compound and its derivatives. Some studies suggest that it may inhibit enzymes such as α-glucosidase, which play a role in carbohydrate metabolism and glucose absorption . This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes.
Synthesis and Derivatives
The synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile and reduce side effects associated with existing treatments.
Case Study 1: Cognitive Enhancement
A study published in the Tropical Journal of Pharmaceutical Research examined the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory tasks compared to control groups treated with placebo . The findings support further investigation into its potential as a therapeutic agent for cognitive disorders.
Case Study 2: Anti-diabetic Activity
Another study focused on the anti-diabetic activity of derivatives of this compound. The synthesized compounds were tested against α-glucosidase and showed varying degrees of inhibitory activity. The most promising candidates demonstrated substantial inhibition, suggesting their potential use in managing type 2 diabetes .
作用機序
Target of Action
The compound, also known as “1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)piperidine”, is related to Donepezil . Donepezil is a highly specific reversible acetylcholinesterase (AChE) inhibitor . Therefore, it is likely that this compound also targets acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-benzylpiperidine and 5,6-dimethoxyindan-1-one.
Condensation Reaction: The key step involves a condensation reaction between 1-benzylpiperidine and 5,6-dimethoxyindan-1-one under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-efficiency purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Donepezil: A well-known compound with a similar structure, used in the treatment of Alzheimer’s disease.
Desbenzyl donepezil: A derivative of donepezil with slight structural modifications.
Donepezil-N-oxide: Another derivative with different pharmacological properties.
Uniqueness
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-07-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 377.48 g/mol
- Structure : The compound features a benzylpiperidine moiety linked to a dimethoxy-indanone structure.
The primary biological activity of this compound is attributed to its interaction with acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making this compound a candidate for treating conditions such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one exhibit significant AChE inhibitory activity. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive functions and memory retention .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
In Vitro Studies
- Acetylcholinesterase Activity Assay : In vitro assays demonstrated that the compound significantly inhibits AChE activity. For instance, a study found that at concentrations of 10 µg/mL, it exhibited a notable percentage of inhibition compared to a control group treated with donepezil .
- Neuroprotective Effects : Additional research highlighted the neuroprotective properties of this compound against oxidative stress in neuronal cells. The mechanism involves the reduction of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .
In Vivo Studies
Case studies involving animal models have shown promising results where administration of this compound led to improved cognitive performance in tasks assessing memory and learning. For example:
- Morris Water Maze Test : Animals treated with the compound displayed significantly reduced escape latencies compared to control groups .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates good absorption characteristics with favorable blood-brain barrier permeability, suggesting potential efficacy in central nervous system applications . However, caution is advised due to potential side effects associated with piperidine derivatives, including nausea and dizziness.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 377.48 g/mol |
AChE Inhibition (IC50) | ~10 µg/mL |
Neuroprotective Effects | Yes |
Blood-Brain Barrier Penetration | High |
特性
IUPAC Name |
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOTUSFDTTWJL-UDWIEESQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145546-80-1, 120014-07-5 | |
Record name | 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145546801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXYINDAN-1-ONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3K90DIY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。